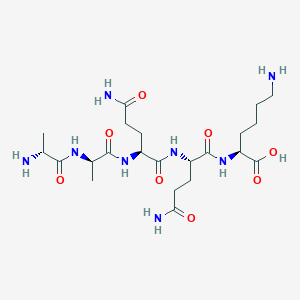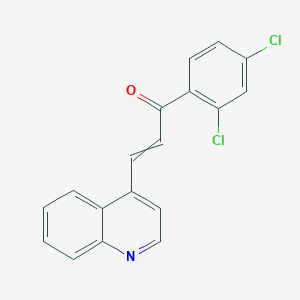
9-Benzamido-16-hydroxyhexadecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Benzamido-16-hydroxyhexadecanoic acid is a complex organic compound with the molecular formula C23H37NO4 It is characterized by the presence of a benzamido group and a hydroxy group attached to a hexadecanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Benzamido-16-hydroxyhexadecanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the amidation of 16-hydroxyhexadecanoic acid with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
9-Benzamido-16-hydroxyhexadecanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The benzamido group can be reduced to an amine under specific conditions.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
Oxidation: Formation of 9-benzamido-16-oxohexadecanoic acid.
Reduction: Formation of 9-amino-16-hydroxyhexadecanoic acid.
Substitution: Formation of 9-benzamido-16-chlorohexadecanoic acid.
Aplicaciones Científicas De Investigación
9-Benzamido-16-hydroxyhexadecanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 9-Benzamido-16-hydroxyhexadecanoic acid involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with proteins and enzymes, potentially modulating their activity. The benzamido group may interact with hydrophobic pockets in target molecules, influencing their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 9-Benzamido-16-oxohexadecanoic acid
- 9-Amino-16-hydroxyhexadecanoic acid
- 9-Benzamido-16-chlorohexadecanoic acid
Uniqueness
9-Benzamido-16-hydroxyhexadecanoic acid is unique due to the presence of both a benzamido group and a hydroxy group on the hexadecanoic acid backbone. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for research and industrial applications.
Propiedades
Número CAS |
833484-12-1 |
|---|---|
Fórmula molecular |
C23H37NO4 |
Peso molecular |
391.5 g/mol |
Nombre IUPAC |
9-benzamido-16-hydroxyhexadecanoic acid |
InChI |
InChI=1S/C23H37NO4/c25-19-13-6-2-4-11-17-21(16-10-3-1-5-12-18-22(26)27)24-23(28)20-14-8-7-9-15-20/h7-9,14-15,21,25H,1-6,10-13,16-19H2,(H,24,28)(H,26,27) |
Clave InChI |
NWUZUMFHDUZWKQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NC(CCCCCCCC(=O)O)CCCCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(4S,5R)-2,2-dimethyl-5-nonadecyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14185753.png)
![(5S)-5-[2-(3-Fluorophenyl)-1-hydroxyethyl]oxolan-2-one](/img/structure/B14185754.png)

![5'-tert-Butyl-3',4'-dioxo-3',4'-dihydro[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14185784.png)


![({1-[4-(Naphthalen-2-yl)phenyl]ethenyl}oxy)(diphenyl)silyl](/img/structure/B14185797.png)


![4,5-Dichloro-2-[3-(2-methoxyethoxy)propyl]-1,2-thiazol-3(2H)-one](/img/structure/B14185815.png)


